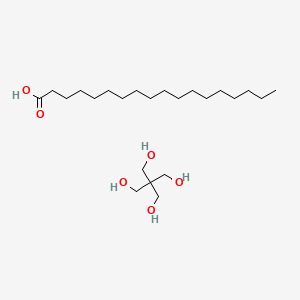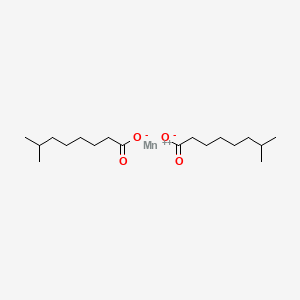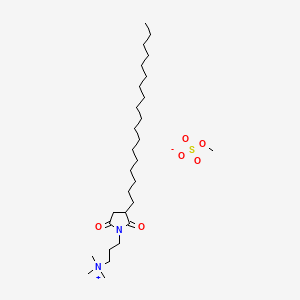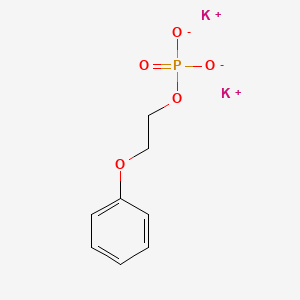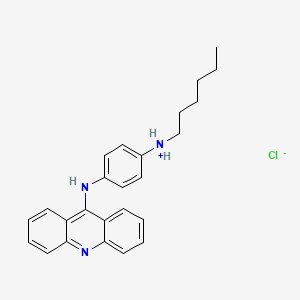
9-(p-(Hexylamino)anilino)acridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(p-(Hexylamino)anilino)acridine hydrochloride is a derivative of acridine, a class of compounds known for their diverse biological activities. . This compound is characterized by the presence of a hexylamino group attached to the aniline moiety, which is further connected to the acridine core.
准备方法
The synthesis of 9-(p-(Hexylamino)anilino)acridine hydrochloride typically involves the following steps:
Formation of N-phenylanthranilic acid: This is achieved by reacting aniline with phthalic anhydride in the presence of a catalyst.
Cyclization to form 9-chloroacridine: The N-phenylanthranilic acid is then cyclized using phosphorus oxychloride to form 9-chloroacridine.
Substitution with hexylamine: The 9-chloroacridine is reacted with hexylamine to introduce the hexylamino group, forming 9-(p-(Hexylamino)anilino)acridine.
Formation of hydrochloride salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
化学反应分析
9-(p-(Hexylamino)anilino)acridine hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学研究应用
9-(p-(Hexylamino)anilino)acridine hydrochloride has a wide range of scientific research applications:
作用机制
The primary mechanism of action of 9-(p-(Hexylamino)anilino)acridine hydrochloride involves DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and inhibiting DNA replication and transcription . This intercalation can lead to cell cycle arrest and apoptosis in cancer cells . The compound also interacts with various enzymes involved in DNA processing, further contributing to its anticancer activity .
相似化合物的比较
9-(p-(Hexylamino)anilino)acridine hydrochloride can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its use as a topical antiseptic and mutagen.
Aminacrine: Used as an antiseptic and for its antibacterial properties.
Proflavine: Another acridine derivative used as an antiseptic and for its DNA intercalating properties.
The uniqueness of this compound lies in its hexylamino substitution, which enhances its lipophilicity and potentially its ability to penetrate cell membranes, making it a more effective anticancer agent .
属性
CAS 编号 |
69242-89-3 |
|---|---|
分子式 |
C25H28ClN3 |
分子量 |
406.0 g/mol |
IUPAC 名称 |
[4-(acridin-9-ylamino)phenyl]-hexylazanium;chloride |
InChI |
InChI=1S/C25H27N3.ClH/c1-2-3-4-9-18-26-19-14-16-20(17-15-19)27-25-21-10-5-7-12-23(21)28-24-13-8-6-11-22(24)25;/h5-8,10-17,26H,2-4,9,18H2,1H3,(H,27,28);1H |
InChI 键 |
WNEJSZWBHJKUMJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC[NH2+]C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


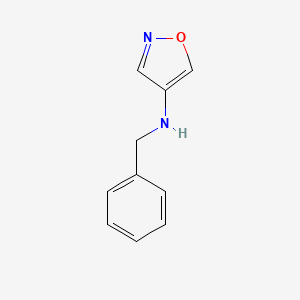
![Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium](/img/structure/B13771818.png)
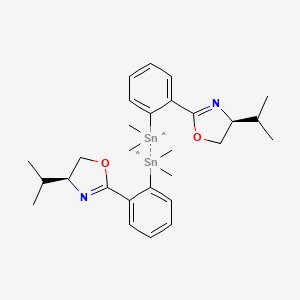
![[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride](/img/structure/B13771827.png)
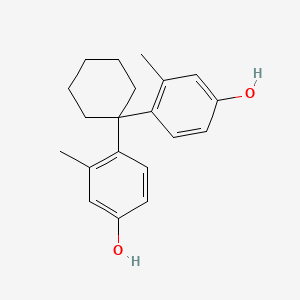

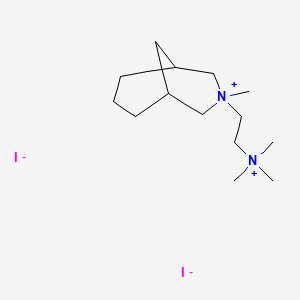
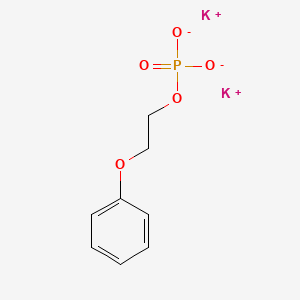
![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)
